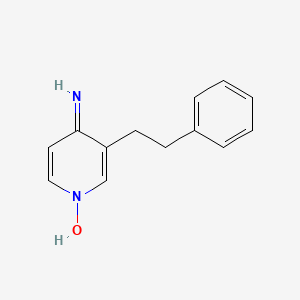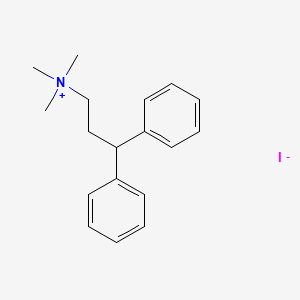
(3,3-Diphenylpropyl)trimethylammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Diphenylpropyl)trimethylammonium iodide is a quaternary ammonium compound with the molecular formula C18H24IN. It is known for its unique structure, which includes a trimethylammonium group attached to a 3,3-diphenylpropyl chain. This compound is often used in various chemical and biological research applications due to its distinct properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Diphenylpropyl)trimethylammonium iodide typically involves the quaternization of (3,3-Diphenylpropyl)amine with methyl iodide. The reaction is carried out in an appropriate solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
- Dissolve (3,3-Diphenylpropyl)amine in acetonitrile.
- Add an excess of methyl iodide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and precipitate the product by adding diethyl ether.
- Filter and wash the precipitate with diethyl ether to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(3,3-Diphenylpropyl)trimethylammonium iodide undergoes various chemical reactions, including:
Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium chloride, sodium bromide, and sodium hydroxide. The reactions are typically carried out in aqueous or alcoholic solutions at room temperature.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding quaternary ammonium salts with different anions.
Oxidation: The major products are the corresponding oxides or hydroxides.
Reduction: The major products are tertiary amines.
Wissenschaftliche Forschungsanwendungen
(3,3-Diphenylpropyl)trimethylammonium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in studies involving cell membrane interactions and ion transport mechanisms.
Industry: The compound is used in the production of surfactants and detergents due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of (3,3-Diphenylpropyl)trimethylammonium iodide involves its interaction with biological membranes and ion channels. The trimethylammonium group interacts with negatively charged components of the cell membrane, altering membrane permeability and ion transport. This can affect various cellular processes, including signal transduction and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Phenylpropyl)trimethylammonium iodide
- (3-Benzylpropyl)trimethylammonium iodide
- (3,3-Diphenylpropyl)triethylammonium iodide
Uniqueness
(3,3-Diphenylpropyl)trimethylammonium iodide is unique due to its specific structure, which includes two phenyl groups attached to the propyl chain. This structure imparts distinct physicochemical properties, such as increased hydrophobicity and enhanced interaction with biological membranes, making it particularly useful in various research applications.
Eigenschaften
CAS-Nummer |
20763-38-6 |
|---|---|
Molekularformel |
C18H24IN |
Molekulargewicht |
381.3 g/mol |
IUPAC-Name |
3,3-diphenylpropyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C18H24N.HI/c1-19(2,3)15-14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,18H,14-15H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SADSTYGXNWGWOS-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCC(C1=CC=CC=C1)C2=CC=CC=C2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-[4-[[4-[[4-(4-acetamidophenyl)sulfonylphenyl]iminomethyl]phenyl]methylideneamino]phenyl]sulfonylphenyl]acetamide](/img/structure/B14715116.png)

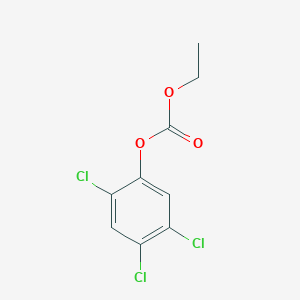

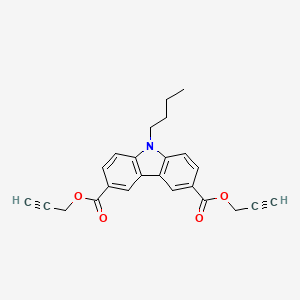
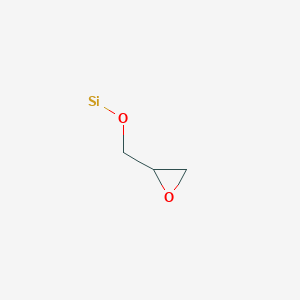
![{4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone](/img/structure/B14715148.png)


![2,2'-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile)](/img/structure/B14715164.png)

